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Compound of Interest

Compound Name:
2-Amino-4-

(trifluoromethoxy)benzonitrile

Cat. No.: B1373435 Get Quote

A comparative guide to the spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile
and its structural analogs is presented for researchers, scientists, and professionals in drug

development. This guide provides an objective comparison of the spectroscopic properties of

these compounds, supported by available experimental data from related molecules.

Spectral Data Comparison
Due to the limited availability of direct experimental spectral data for 2-Amino-4-
(trifluoromethoxy)benzonitrile, this guide utilizes data from structurally similar

aminobenzonitrile derivatives to provide a comparative analysis. The following tables

summarize the key spectroscopic features of these compounds.

Table 1: ¹H NMR Spectral Data of Substituted Benzonitriles

Validation & Comparative

Check Availability & Pricing
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Compound Solvent
Chemical Shift (δ, ppm)
and Coupling Constants
(J, Hz)

Benzonitrile D₂O
7.78 (d, J=8.0), 7.72 (t, J=8.0),

7.56 (t, J=8.0)[1]

2-Methylbenzonitrile CDCl₃
7.56 (d, J=8.0), 7.47 (t, J=8.0),

7.29 (t, J=8.0), 2.53 (s, 3H)[2]

3-Methylbenzonitrile CDCl₃
7.47 (s), 7.45 (d, J=8.0), 7.39

(t, J=8.0), 2.41 (s, 3H)[2]

4-Methylbenzonitrile CDCl₃
7.52 (d, J=8.0), 7.27 (d, J=8.0),

2.42 (s, 3H)[2]

4-Chlorobenzonitrile CDCl₃
7.61 (d, J=8.0), 7.47 (d, J=8.0)

[2]

4-Nitrobenzonitrile CDCl₃
8.35 (d, J=8.0), 7.89 (d, J=8.0)

[2]

4-Amino-2-

(trifluoromethyl)benzonitrile
Not Specified

Data not available in search

results.

2-Amino-4-chlorobenzonitrile Not Specified
Data not available in search

results.

Table 2: ¹³C NMR Spectral Data of Substituted Benzonitriles
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Compound Solvent Chemical Shift (δ, ppm)

Benzonitrile D₂O 136.2, 135.1, 131.9[1]

2-Methylbenzonitrile CDCl₃
141.6, 132.4, 132.2, 130.0,

126.0, 117.9, 112.4, 20.2[2]

3-Methylbenzonitrile CDCl₃
138.8, 133.4, 132.1, 128.7,

118.7, 111.8, 20.8[2]

4-Methylbenzonitrile CDCl₃
143.6, 131.9, 129.7, 119.0,

109.1, 21.7[2]

4-Chlorobenzonitrile CDCl₃
139.4, 133.3, 129.6, 117.9,

110.7[2]

4-Nitrobenzonitrile CDCl₃
150.0, 133.4, 124.2, 118.2,

116.7[2]

4-Amino-2-

(trifluoromethyl)benzonitrile
CD₃OD

145.8, 139.8, 129.7 (q, ²JCF =

31.8 Hz), 127.2, 122.8 (q, ¹JCF

= 272 Hz), 116.3, 112.3 (q,

³JCF = 4.8 Hz), 93.4 (q, ⁴JCF

= 2.1 Hz)[3]

Table 3: Infrared (IR) Spectroscopy Data of Substituted Benzonitriles
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Compound Sample Prep.
Key Stretching
Frequencies (cm⁻¹)

Benzonitrile Gas Phase

C≡N stretch: ~2230, Aromatic

C-H stretch: ~3060, Aromatic

C=C stretch: ~1600, 1490,

1450[4]

3-Aminobenzonitrile Capillary Cell: Melt

N-H stretch: (not specified),

C≡N stretch: (not specified),

Aromatic C-H stretch: (not

specified)[5]

2-Amino-4-chlorobenzonitrile KBr Pellets

N-H stretch: 3452, 3363; C≡N

stretch: 2211; C-Cl stretch:

782[6]

Table 4: Mass Spectrometry Data of Substituted Benzonitriles

Compound Ionization Method
Molecular Ion (m/z) and
Key Fragments

2-Aminobenzonitrile Electron Ionization
[M]⁺: 118; Fragments: 91,

64[7]

3-Aminobenzonitrile Not Specified
Molecular Weight: 118.14

g/mol [5]

4-Aminobenzonitrile GC-MS (EI)
[M]⁺: 118; Fragments: 91, 90,

64[8]

2-Amino-4-

(trifluoromethyl)benzonitrile
Not Specified

Molecular Weight: 186.13

g/mol [9]

4-Amino-5-iodo-2-

(trifluoromethyl)benzonitrile
ESI+ [M+H]⁺: 312.9443[3]

2-amino-5-cyano-4-

(trifluoromethyl)phenyl

hydrogen sulfate

ESI- [M-H]⁻: 280.9844[3]
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Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques

cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in an NMR tube.

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a

relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required. Typical parameters include a

spectral width of 200-250 ppm and a longer relaxation delay (e.g., 2-5 seconds).

Data Processing: Process the raw data by applying a Fourier transform, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).

2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press into a thin, transparent disk.
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ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample

directly on the ATR crystal.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal absorption in the region of interest and place in a suitable IR cell.

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the different

functional groups (e.g., -NH₂, -C≡N, C-F, aromatic ring).

3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which can be coupled with a separation technique

like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization Methods:

Electron Ionization (EI): Used for volatile and thermally stable compounds. Provides

extensive fragmentation.

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile

compounds, often yielding the molecular ion peak.

Sample Introduction: Introduce the sample directly or via a chromatographic inlet.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze

the fragmentation pattern to gain structural information. High-resolution mass spectrometry

(HRMS) can be used to determine the elemental composition.

Workflow and Logic Diagrams
The following diagrams illustrate the general workflow for spectral analysis and a logical

approach to comparing aminobenzonitrile derivatives.
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Caption: General workflow for the spectral analysis of a chemical compound.
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Caption: Logical approach for comparing spectral data of related aminobenzonitriles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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